molecular formula C14H20O8S2 B12280868 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane CAS No. 582300-87-6

5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane

Cat. No.: B12280868
CAS No.: 582300-87-6
M. Wt: 380.4 g/mol
InChI Key: KWJVLSILDWFFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is a chemical compound with the molecular formula C14H20O8S2 and a molecular weight of 380.434 g/mol . This compound is known for its unique structure, which includes a dioxane ring substituted with phenyl and methanesulfonate groups. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane typically involves the reaction of pentaerythritol with benzaldehyde in the presence of concentrated hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature range of 25-29°C. The product is then treated with methanesulfonyl chloride to introduce the methanesulfonate groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate groups act as good leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is unique due to the presence of methanesulfonate groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for multiple applications .

Properties

CAS No.

582300-87-6

Molecular Formula

C14H20O8S2

Molecular Weight

380.4 g/mol

IUPAC Name

[5-(methylsulfonyloxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl methanesulfonate

InChI

InChI=1S/C14H20O8S2/c1-23(15,16)21-10-14(11-22-24(2,17)18)8-19-13(20-9-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

KWJVLSILDWFFFY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(COC(OC1)C2=CC=CC=C2)COS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.